molecular formula C17H18ClN3O3 B5475523 7-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

7-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

Cat. No.: B5475523
M. Wt: 347.8 g/mol
InChI Key: PBGBYCXUIUOXIX-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties . Indole derivatives are important for the treatment of various disorders in the human body, including cancer cells and microbes .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in the chemical community . For instance, the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol gave a corresponding tricyclic indole in good yield .


Molecular Structure Analysis

Indoles are known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

The chemical reactions of indole derivatives are diverse and depend on the specific derivative. For example, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride .


Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. Generally, indoles are crystalline and colorless in nature with specific odors .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on the specific derivative and its biological target. For example, some indole derivatives have shown inhibitory activity against influenza A .

Safety and Hazards

The safety and hazards of indole derivatives can vary widely depending on the specific derivative. Some indole derivatives can cause sedation, muscle weakness, low blood pressure, and coma when the dose is excessive .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of novel methods of synthesis and the investigation of their biological activities are areas of ongoing research .

Properties

IUPAC Name

7-(7-chloro-1-methylindole-2-carbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-19-9-17(24-16(19)23)6-7-21(10-17)15(22)13-8-11-4-3-5-12(18)14(11)20(13)2/h3-5,8H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGBYCXUIUOXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(C2)C(=O)C3=CC4=C(N3C)C(=CC=C4)Cl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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